1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane;oxalic acid
Overview
Description
1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane;oxalic acid is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the azepane ring and the phenoxy group contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 2-methoxy-4-prop-2-enylphenol with a suitable butylating agent, followed by the introduction of the azepane ring through a cyclization reaction. The final step involves the formation of the oxalic acid salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane undergoes various chemical reactions, including:
Oxidation: The methoxy and prop-2-enyl groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The azepane ring may also play a role in the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]piperazine: Similar structure but with a piperazine ring instead of an azepane ring.
1-[4-(2-Methoxy-4-prop-1-enylphenoxy)butyl]-3,5-dimethylpiperidine: Contains a piperidine ring and additional methyl groups.
Uniqueness
1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]azepane is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
1-[4-(2-methoxy-4-prop-2-enylphenoxy)butyl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2.C2H2O4/c1-3-10-18-11-12-19(20(17-18)22-2)23-16-9-8-15-21-13-6-4-5-7-14-21;3-1(4)2(5)6/h3,11-12,17H,1,4-10,13-16H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRIOIHLMYVKBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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